9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898447-08-0
VCID: VC6816077
InChI: InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
SMILES: COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC
Molecular Formula: C21H19N5O5
Molecular Weight: 421.413

9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898447-08-0

Cat. No.: VC6816077

Molecular Formula: C21H19N5O5

Molecular Weight: 421.413

* For research use only. Not for human or veterinary use.

9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898447-08-0

Specification

CAS No. 898447-08-0
Molecular Formula C21H19N5O5
Molecular Weight 421.413
IUPAC Name 9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Standard InChI Key UIIVDXRQCVMLFX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the 8-oxo-purine carboxamide family, characterized by a bicyclic purine core substituted with methoxyphenyl groups at positions 2 and 9 and a carboxamide moiety at position 6. Key structural features include:

  • Purine backbone: A fused imidazole-pyrimidine ring system.

  • Substituents:

    • 2-(3-Methoxyphenyl): A methoxy group at the meta position of the phenyl ring.

    • 9-(2,4-Dimethoxyphenyl): Methoxy groups at the ortho and para positions.

  • Carboxamide group: At position 6, enhancing hydrogen-bonding potential .

Table 1: Comparative Structural Features of Related Purine Carboxamides

CompoundSubstituents (Position 2)Substituents (Position 9)Molecular Weight (g/mol)
CID 7196952 4-Methylphenyl2-Methoxyphenyl375.4
CID 7196946 4-Ethoxyphenyl2-Methoxyphenyl405.4
CID 16810179 4-Methoxyphenyl3,4-Dimethoxyphenyl421.4
Target Compound3-Methoxyphenyl2,4-Dimethoxyphenyl~421.4 (estimated)

Spectroscopic and Computational Data

  • Molecular formula: C22H19N5O5\text{C}_{22}\text{H}_{19}\text{N}_5\text{O}_5 (estimated based on analogs ).

  • XLogP3: Predicted ~2.1–2.5, indicating moderate lipophilicity .

  • Hydrogen-bond donors/acceptors: 2 donors (amide NH, purine NH) and 5–7 acceptors (carbonyl, methoxy) .

Synthesis and Derivatization

Synthetic Routes

While no direct synthesis protocols are reported for the target compound, analogous purine carboxamides are typically synthesized via:

  • Nucleophilic substitution: Introducing aryl groups at positions 2 and 9 using Ullmann or Suzuki-Miyaura couplings .

  • Carboxamide formation: Reacting purine-6-carboxylic acid with ammonia or amines under coupling agents like EDCI .

Structural Modifications

  • Methoxy group positioning: Ortho/para dimethoxy substitution (position 9) enhances steric bulk and electronic effects compared to mono-methoxy analogs .

  • Ethoxy vs. methoxy: Ethoxy groups (e.g., CID 7196946 ) increase hydrophobicity but reduce metabolic stability.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Estimated <10 µg/mL due to high lipophilicity (XLogP3 >2) .

  • pH stability: Susceptible to hydrolysis under acidic conditions at the carboxamide and purine carbonyl groups .

Table 2: Computed Physicochemical Properties of Analogous Compounds

PropertyCID 7196952 CID 16810179 Target Compound (Estimated)
Molecular Weight375.4421.4~421.4
Rotatable Bonds465–6
H-Bond Acceptors577

Future Directions

Research Gaps

  • Synthetic optimization: Developing regioselective methods for 2,4-dimethoxy substitution.

  • In vitro profiling: Screening against kinase panels and cytotoxicity assays.

Computational Modeling

  • Docking studies: Simulate interactions with CDK2 or EGFR using the compound’s 3D conformation .

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